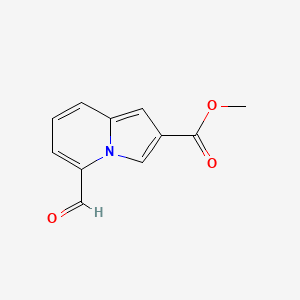
Methyl 5-formylindolizine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-formylindolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in medicinal chemistry . This compound features a formyl group at the 5-position and a carboxylate ester at the 2-position of the indolizine ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formylindolizine-2-carboxylate typically involves the reaction of 2-bromomethyl-pyridine derivatives with enol carbamates under visible-light-mediated conditions . This method does not require organometallic photosensitizers, making it an environmentally friendly approach . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired indolizine derivative .
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-formylindolizine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Methyl 5-carboxyindolizine-2-carboxylate.
Reduction: Methyl 5-hydroxymethylindolizine-2-carboxylate.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-formylindolizine-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 5-formylindolizine-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function . The indolizine ring system can intercalate with DNA or interact with enzymes, modulating their activity . These interactions contribute to the compound’s biological effects, such as its anticancer and antimicrobial properties .
Comparación Con Compuestos Similares
Methyl 5-formylindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shows antiviral activity against influenza A.
Ethyl 1-cyclopropyl-5-hydroxy-4-((5-methyl-1H-imidazol-1-yl)methyl)-2-(phenylsulfonylmethyl)-1H-indole-3-carboxylate: This derivative exhibits significant activity against hepatitis B virus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
methyl 5-formylindolizine-2-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-9-3-2-4-10(7-13)12(9)6-8/h2-7H,1H3 |
Clave InChI |
UABKFJYVBJDXOT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN2C(=C1)C=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


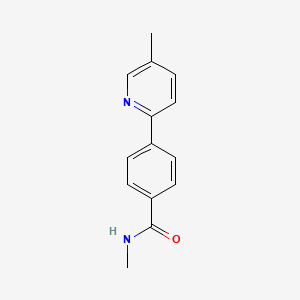
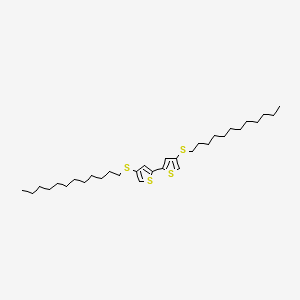

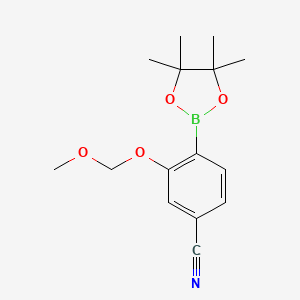
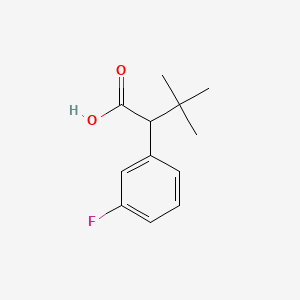
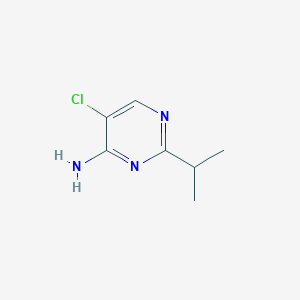
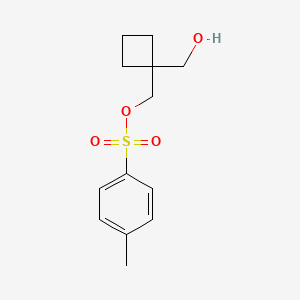
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)
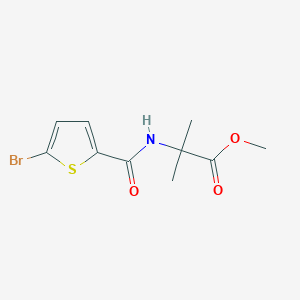
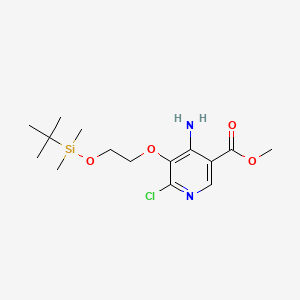

![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)

